![molecular formula C7H11N5O4 B5433773 methyl N-(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)-beta-alaninate](/img/structure/B5433773.png)
methyl N-(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)-beta-alaninate
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Description
The compound appears to contain a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It also seems to have a nitro group (-NO2) and a methyl group (-CH3) attached to the triazole ring, and a beta-alaninate group attached via a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the 1,2,4-triazole ring and various functional groups. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the methyl group, which is electron-donating . The beta-alaninate group could also participate in various reactions due to the presence of the carboxylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the nitro group and the carboxylate group could increase its solubility in polar solvents .Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 3-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O4/c1-11-6(8-4-3-5(13)16-2)9-7(10-11)12(14)15/h3-4H2,1-2H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHZBIAXFVUTCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])NCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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